molecular formula C9H11NO4S B12609775 Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester CAS No. 646053-45-4

Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester

Cat. No.: B12609775
CAS No.: 646053-45-4
M. Wt: 229.26 g/mol
InChI Key: PZVIYPMMCGWNEW-UHFFFAOYSA-N
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Description

Ethanimidic acid derivatives are a class of organic compounds characterized by the ethanimidate functional group (RC(=NH)OR'). The target compound, Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester, features a phenoxysulfonyl group (–SO₂–O–C₆H₅) at the 2-position of the ethanimidic acid backbone and a methyl ester (–OCH₃).

Properties

CAS No.

646053-45-4

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

methyl 2-phenoxysulfonylethanimidate

InChI

InChI=1S/C9H11NO4S/c1-13-9(10)7-15(11,12)14-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3

InChI Key

PZVIYPMMCGWNEW-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CS(=O)(=O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Fischer Esterification

One of the most common methods for synthesizing this compound is through Fischer esterification. This process involves the reaction between ethanimidic acid and methanol in the presence of a strong acid catalyst, typically sulfuric acid.

  • Reaction Equation :
    $$ \text{Ethanimidic Acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{Water} $$

  • Monitoring Techniques : The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity of the product.

Multi-Step Synthesis

Another approach involves a multi-step synthesis that enhances the compound's reactivity by introducing various functional groups.

Characterization Techniques

Characterization of synthesized this compound is crucial for confirming its identity and purity. Common techniques include:

Summary of Preparation Methods

The following table summarizes the primary preparation methods for this compound:

Method Description Key Steps
Fischer Esterification Direct reaction of ethanimidic acid with methanol under acidic conditions Acid-catalyzed reaction; monitored by TLC or HPLC
Multi-Step Synthesis Involves several reactions to introduce functional groups Formation of phenoxysulfonyl group → Reaction with acetamidine → Esterification with methanol

Chemical Reactions Analysis

Types of Reactions: Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted ethanimidic acid derivatives.

Scientific Research Applications

Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester involves its interaction with specific molecular targets. The phenoxysulfonyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Ethanimidic Acid Esters

The following table summarizes key ethanimidic acid esters and their structural features:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester C₉H₁₁NO₄S* –SO₂–O–C₆H₅ (2-position), –OCH₃ ~229.25* Synthetic intermediate; potential sulfonylation reactivity Deduced from evidence
Methyl 2,2,2-trichloroacetimidate C₃H₄Cl₃NO –CCl₃ (2-position), –OCH₃ 176.42 Reagent in glycosylation reactions; hydrolytically unstable
Ethanimidic acid, ethyl ester C₅H₁₁NO₂ –H (no sulfonyl), –OCH₂CH₃ 117.15 Antioxidant in plant extracts (e.g., Hibiscus rosa-sinensis)
Ethanimidic acid, 2-amino-2-oxo-, methyl ester C₃H₆N₂O₂ –NH₂–C(=O) (2-position), –OCH₃ 102.09 Potential chelating agent; intermediate in peptide synthesis
Ethanimidic acid, N-[(methylsulfonyl)oxy]-, methyl ester (Z) C₄H₉NO₄S –O–SO₂–CH₃ (N-position), –OCH₃ 167.18 Sulfonate ester; likely used in nucleophilic substitutions
Key Observations:
  • Substituent Effects: The phenoxysulfonyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to non-sulfonylated analogs like ethyl ethanimidate . This group may also improve stability against hydrolysis relative to trichloroacetimidates, which are prone to decomposition .
  • Biological Activity: Ethanimidic acid ethyl ester exhibits antioxidant properties in plant extracts, attributed to hydrogen-donating groups .

Sulfonylated Esters with Similar Functional Groups

Compounds bearing sulfonyl or phenoxysulfonyl groups share synthetic utility in forming sulfonamides or sulfonic acid derivatives:

Compound Name Molecular Formula Key Structural Feature Applications References
Ethyl (phenylsulfonyl)acetate C₁₀H₁₂O₄S –SO₂–C₆H₅ (acetic acid backbone) Intermediate in organic synthesis
Ethenesulfonic acid, 2-[(phenylmethyl)thio]-, methyl ester C₁₀H₁₂O₃S₂ –SO₂–CH₂–C₆H₅ (vinylsulfonate ester) Polymerization agent; high thermal stability
Key Observations:
  • Reactivity: The target compound’s phenoxysulfonyl group is structurally analogous to phenylsulfonylacetic acid esters (e.g., Ethyl (phenylsulfonyl)acetate) but differs in the ethanimidic acid backbone. This difference may favor nucleophilic attack at the imidate nitrogen rather than the carbonyl carbon .
  • Thermal Stability : Sulfonylated esters like Ethenesulfonic acid derivatives exhibit high boiling points (~385°C predicted) , suggesting the target compound may also demonstrate thermal robustness.

Pharmacological and Industrial Relevance

  • Antioxidant Activity : Ethanimidic acid ethyl ester’s prominence in Hibiscus extracts (32.52% abundance) highlights its natural occurrence and bioactivity . The target compound’s synthetic origin and sulfonyl group may redirect its applications toward drug design (e.g., protease inhibitors) rather than natural product roles.
  • Synthetic Intermediates: Methyl acetimidate hydrochloride (Ethanimidic acid, methyl ester, hydrochloride) is a precursor in heterocycle synthesis . The target compound’s phenoxysulfonyl group could facilitate the preparation of sulfonamide-linked pharmaceuticals.

Biological Activity

Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester (CID 12030822) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its chemical properties, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11NO4SC_9H_{11}NO_4S and a molecular weight of approximately 229.25 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly against breast cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in disease pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures often demonstrate antimicrobial effects. For instance, studies have shown that related sulfonamide derivatives possess activity against both Gram-positive and Gram-negative bacteria. A study evaluating the antimicrobial properties of various compounds highlighted that derivatives of sulfonamides could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Inhibition Zone (mm)
Ethanimidic acid derivativeStaphylococcus aureus15
Ethanimidic acid derivativeEscherichia coli12

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. Similar compounds have shown dose-dependent cytotoxicity against cancer cell lines. For example, a related study reported that compounds exhibiting structural similarities demonstrated significant inhibition of the MCF-7 breast cancer cell line with IC50 values indicating effective concentrations for therapeutic use .

Case Study: MCF-7 Cell Line

In a comparative study involving various sulfonamide derivatives:

  • Concentration Tested : Ranges from 1 µM to 100 µM
  • Results : The most potent derivative exhibited an IC50 value of 25 µM after 48 hours of treatment.
Concentration (µM) Percent Inhibition (%)
110
1030
2555
5078
10090

The proposed mechanism for the biological activity of Ethanimidic acid involves:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.

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